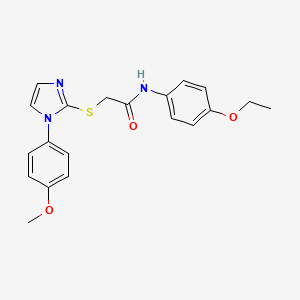
1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BFDP" and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide have been studied extensively. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, which is essential for the prevention of cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is its high potency against cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are numerous future directions for the research and development of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide. One of the most significant is the development of new synthetic methods that can improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Finally, there is a need for more in vivo studies to evaluate its efficacy and safety as a potential anticancer drug.
Conclusion
In conclusion, 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a chemical compound that has shown great potential in scientific research due to its potent antitumor activity and other potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this promising compound.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide has been achieved through different methods. One of the most common methods involves the reaction of 1-benzyl-3-fluoro-4-formylpyrrolidine with N,N-dimethylamine in the presence of acetic acid. Another method involves the reaction of 1-benzyl-3-fluoro-4-iodopyrrolidine with N,N-dimethylformamide in the presence of a palladium catalyst. Both methods have been proven to be effective in synthesizing 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide with high yield and purity.
Applications De Recherche Scientifique
1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against a broad range of cancer cell lines. It has also been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16(2)13(18)14(15)8-9-17(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQROYVVEZVJFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

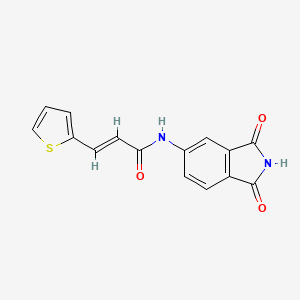
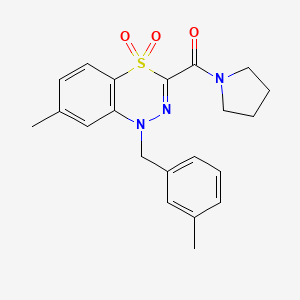
![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)

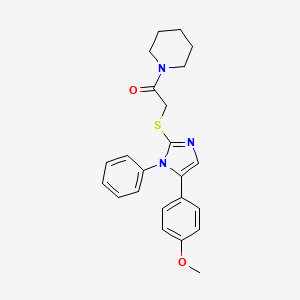

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)
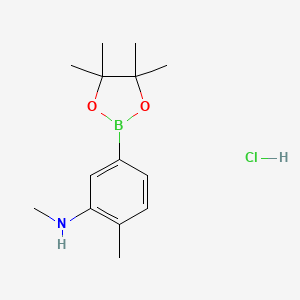
amino}cyclobutan-1-ol](/img/structure/B2538599.png)
![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)
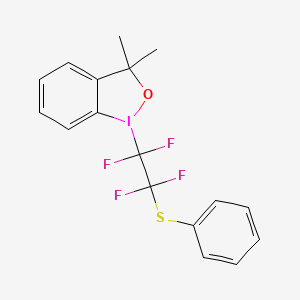
![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)
